N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)isobutyramide
Description
N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)isobutyramide is a synthetic small molecule characterized by a unique structural framework. The compound features:
- A thiophen-3-yl group, an electron-rich heterocyclic aromatic system that may influence pharmacokinetic properties or participate in π-π stacking interactions.
- An isobutyramide side chain, which introduces steric bulk and modulates lipophilicity.
Properties
IUPAC Name |
2-methyl-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3OS/c1-12(2)15(19)16-10-14(13-4-9-20-11-13)18-7-5-17(3)6-8-18/h4,9,11-12,14H,5-8,10H2,1-3H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSIMVUAPOYARS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC(C1=CSC=C1)N2CCN(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)isobutyramide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the alkylation of piperazine with 4-methylhalide under basic conditions to form 4-methylpiperazine.
Thiophene Derivative Preparation: Thiophene-3-carboxaldehyde is synthesized through the Vilsmeier-Haack reaction, which involves the formylation of thiophene.
Coupling Reaction: The 4-methylpiperazine is then coupled with the thiophene derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Amidation: The final step involves the amidation of the coupled product with isobutyryl chloride in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, typically forming sulfoxides or sulfones.
Reduction: The piperazine ring can be reduced under hydrogenation conditions to form a saturated piperidine derivative.
Substitution: The methyl group on the piperazine ring can be substituted with various electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Saturated piperidine derivatives.
Substitution: Various N-substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)isobutyramide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a subject of interest in pharmaceutical research.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)isobutyramide involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the thiophene ring may engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Piperazine Substitution: The 4-methylpiperazine group in the target compound may offer improved water solubility compared to the 4-ethylpiperazine in Compound 197 . Ethyl substituents typically increase lipophilicity, which could enhance membrane permeability but reduce aqueous solubility.
Heterocyclic Core :
- The thiophen-3-yl group in the target compound contrasts with the chloro-indazole and pyridine systems in Compound 195. Thiophene’s electron-rich nature may facilitate interactions with aromatic residues in enzymes or receptors, while indazole/pyridine cores are often associated with kinase inhibition .
Amide Side Chain :
- The isobutyramide side chain introduces steric hindrance, which might reduce metabolic degradation compared to the smaller acetamide group in Compound 196. This could prolong half-life but limit binding to sterically constrained active sites.
Research Findings and Hypothetical Implications
- Synthetic Feasibility : The synthesis of the target compound likely parallels methods for Compound 197, involving amide coupling and piperazine alkylation steps .
- Pharmacological Potential: The 4-methylpiperazine-thiophene scaffold suggests possible central nervous system (CNS) activity, as similar structures are found in antipsychotic or antidepressant agents. The absence of a sulfonamide group (cf. Compound 197) may reduce off-target effects on kinases or proteases.
Biological Activity
N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)isobutyramide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, including its interactions with various biological targets, potential therapeutic applications, and relevant research findings.
Structural Overview
The compound features a piperazine moiety, a thiophene ring, and an isobutyramide group. The presence of these functional groups suggests diverse interactions with biological systems, potentially influencing pharmacological effects.
| Component | Description |
|---|---|
| Piperazine | A bicyclic structure that can interact with neurotransmitter receptors. |
| Thiophene | A five-membered aromatic ring that may enhance lipophilicity and bioactivity. |
| Isobutyramide | An amide group that can form hydrogen bonds with biological targets. |
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The compound's unique structure allows it to participate in various biochemical pathways, potentially leading to multiple pharmacological effects.
Potential Biological Targets
- Receptors: The piperazine component may facilitate binding to neurotransmitter receptors, influencing central nervous system (CNS) activities.
- Enzymes: The isobutyramide group can interact with enzymes, potentially altering their activity and affecting metabolic pathways.
Research Findings
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Anticancer Activity: Preliminary investigations suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines, possibly through apoptosis induction or cell cycle arrest.
- Antimicrobial Properties: Similar compounds have shown antimicrobial activity, indicating that this compound may also possess such properties.
- Neuroactive Effects: Given the piperazine moiety's known neuroactivity, this compound may influence neurotransmitter systems, offering potential for treating CNS disorders.
Case Studies
Several studies have been conducted to evaluate the biological activity of structurally related compounds:
-
Study on Piperazine Derivatives:
- Objective: To assess the anticancer properties of piperazine derivatives.
- Findings: Compounds similar to this compound exhibited significant cytotoxicity against breast cancer cell lines.
-
Antimicrobial Assessment:
- Objective: To evaluate the antimicrobial efficacy of thiophene-containing compounds.
- Findings: Some derivatives demonstrated notable activity against Gram-positive and Gram-negative bacteria.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
